![molecular formula C24H21NO5 B2552238 Acide 2-[4-(9H-fluorén-9-ylméthoxycarbonylamino)-3-méthoxyphényl]acétique CAS No. 2354749-35-0](/img/structure/B2552238.png)
Acide 2-[4-(9H-fluorén-9-ylméthoxycarbonylamino)-3-méthoxyphényl]acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid is a useful research compound. Its molecular formula is C24H21NO5 and its molecular weight is 403.434. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse peptidique et chimie en phase solide
Le groupe Fmoc (fluorén-9-ylméthoxy)carbonyle est couramment utilisé dans la synthèse peptidique. EN300-7544069, avec sa structure d'acide aminé protégé par Fmoc, sert de bloc de construction polyvalent. Les chercheurs l'utilisent pour créer des séquences peptidiques, en particulier dans la synthèse peptidique en phase solide (SPPS) . La stabilité du groupe Fmoc permet des réactions de couplage efficaces lors de l'assemblage des peptides.
Systèmes d'administration de médicaments
La structure unique d'EN300-7544069 en fait un candidat intéressant pour les systèmes d'administration de médicaments. Les chercheurs explorent son utilisation comme promédicament ou molécule porteuse. En attachant des agents thérapeutiques à ce composé, ils peuvent améliorer la solubilité, la biodisponibilité et l'administration ciblée des médicaments . Sa stabilité et sa biocompatibilité contribuent à son potentiel dans ce domaine.
Science des matériaux et modification des surfaces
La partie fluorén-9-ylméthoxycarbonyle (Fmoc) a des applications au-delà des peptides. Les chercheurs étudient son incorporation dans des matériaux, tels que les polymères et les surfaces. EN300-7544069 pourrait être utilisé pour modifier des surfaces, améliorer l'adhésion ou créer des revêtements fonctionnels . Sa stabilité et sa facilité d'attachement en font un élément précieux en science des matériaux.
Matériaux photoluminescents
Les dérivés du fluorène, comme EN300-7544069, présentent des propriétés de photoluminescence. Les chercheurs explorent leur utilisation dans les diodes électroluminescentes organiques (OLED), les capteurs et les dispositifs optoélectroniques. En incorporant ce composé dans des matériaux luminescents, ils visent à améliorer l'efficacité et l'émission de couleur .
Biologie chimique et bioconjugaison
Le groupe Fmoc d'EN300-7544069 permet une bioconjugaison sélective. Les chercheurs fonctionnalisent les protéines, les peptides ou d'autres biomolécules en les attachant à ce composé. Ces bioconjugués trouvent des applications en protéomique, en découverte de médicaments et en imagerie . La stabilité du groupe Fmoc garantit des réactions de conjugaison fiables.
Développement de méthodologies synthétiques
Les chercheurs intéressés par le développement de nouvelles méthodologies synthétiques explorent souvent de nouveaux réactifs. EN300-7544069, avec sa structure d'acide aminé protégé par Fmoc, contribue à la boîte à outils des chimistes synthétiques. Il peut servir de bloc de construction pour concevoir des réactions ou des groupes fonctionnels innovants .
Propriétés
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-29-22-12-15(13-23(26)27)10-11-21(22)25-24(28)30-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20H,13-14H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERAGMWQDBWPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-chloro-2-methoxyphenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2552156.png)
![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide](/img/structure/B2552157.png)
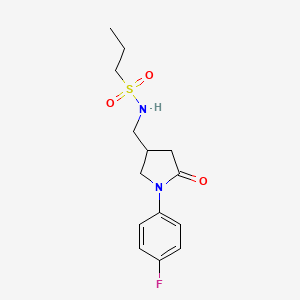
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2552160.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B2552162.png)
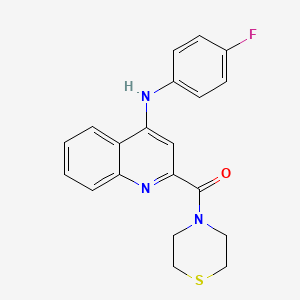
![7-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2552165.png)

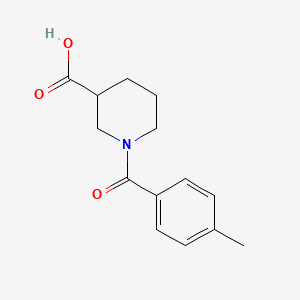
![6-Tert-butyl-2-{1-[(oxan-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2552172.png)
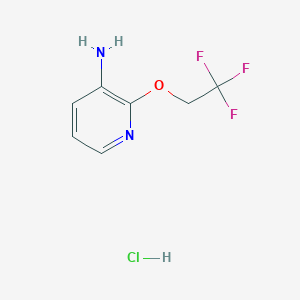
![3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2552175.png)
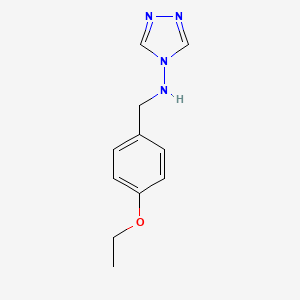
![N-(benzo[d]thiazol-2-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2552178.png)
